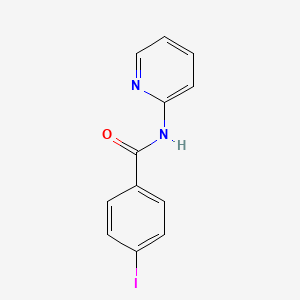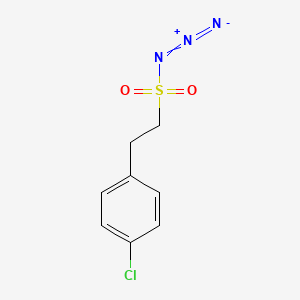
2-(4-chlorophenyl)-N-diazoethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-diazoethanesulfonamide is an organic compound that features a diazo group attached to an ethane sulfonamide moiety, with a 4-chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-diazoethanesulfonamide typically involves the reaction of 4-chloroaniline with ethyl diazoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition of the diazo compound . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-N-diazoethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides.
Reduction: The compound can be reduced to form amines.
Substitution: The diazo group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of azides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
2-(4-chlorophenyl)-N-diazoethanesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its diazo functionality.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-diazoethanesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates. These intermediates can interact with biological targets such as enzymes and receptors, leading to the modulation of biochemical pathways . The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology.
類似化合物との比較
Similar Compounds
- 2-(4-bromophenyl)-N-diazoethanesulfonamide
- 2-(4-fluorophenyl)-N-diazoethanesulfonamide
- 2-(4-methylphenyl)-N-diazoethanesulfonamide
Uniqueness
2-(4-chlorophenyl)-N-diazoethanesulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
特性
CAS番号 |
54664-52-7 |
|---|---|
分子式 |
C8H8ClN3O2S |
分子量 |
245.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-diazoethanesulfonamide |
InChI |
InChI=1S/C8H8ClN3O2S/c9-8-3-1-7(2-4-8)5-6-15(13,14)12-11-10/h1-4H,5-6H2 |
InChIキー |
WGQJIKPPEBLLKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCS(=O)(=O)N=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
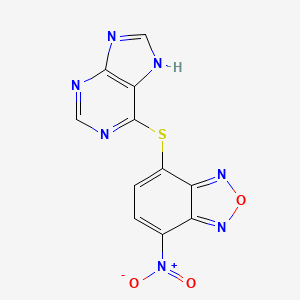
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
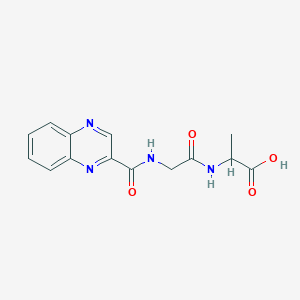
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
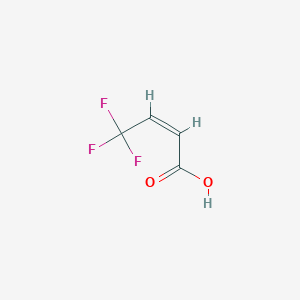
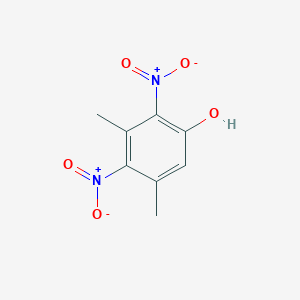
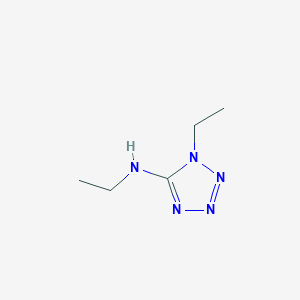
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
